2-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological or chemical properties.
Scientific Research Applications
2-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the heterocyclic rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: A compound with a similar pyridine ring structure but different substituents.
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: Another compound featuring a trifluoromethyl group attached to a pyridine ring.
Uniqueness
2-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a thiazole ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS/c16-15(17,18)12-4-1-5-19-13(12)22-10-11-3-2-7-21(9-11)14-20-6-8-23-14/h1,4-6,8,11H,2-3,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKAIIWHCNFKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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